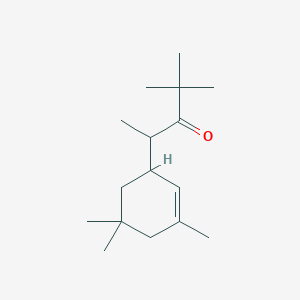
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of bromine, chlorine, and triethylsilyl groups attached to the benzoic acid core. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by the introduction of the triethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of the substituents.
For example, the bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) Chlorination can be carried out using chlorine (Cl2) with a similar catalyst
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding simpler benzoic acid derivatives.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the triethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The triethylsilyl group may also play a role in modulating its solubility and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- can be compared with other benzoic acid derivatives such as:
Benzoic acid, 2,4-dichloro-: This compound lacks the bromine and triethylsilyl groups, resulting in different chemical properties and reactivity.
Benzoic acid, 6-bromo-2,4-dichloro-:
Propiedades
Número CAS |
650598-48-4 |
|---|---|
Fórmula molecular |
C13H17BrCl2O2Si |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
6-bromo-2,4-dichloro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H17BrCl2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(14)10(11(12)16)13(17)18/h7H,4-6H2,1-3H3,(H,17,18) |
Clave InChI |
WVMAAXWANKBPTH-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C(=C(C=C1Cl)Br)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
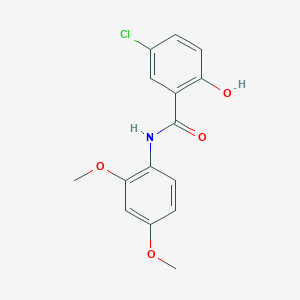
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
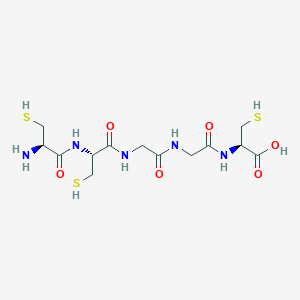
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
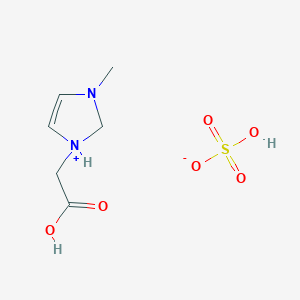
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
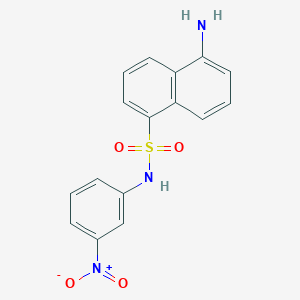

![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
